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Compound of Interest

Compound Name: 4-(2-Fluorophenyl)nicotinic acid
CAS No.: 1261982-46-0
Cat. No.: B3228301
Get Quote
. J

Executive Summary

In modern drug discovery, the strategic placement of fluorine atoms on biaryl scaffolds is a
fundamental tactic for modulating physicochemical properties, metabolic stability, and target
affinity. 4-(2-Fluorophenyl)nicotinic acid (IUPAC: 4-(2-fluorophenyl)pyridine-3-carboxylic acid)
is a highly specialized chemical building block. It merges the hydrogen-bonding capacity of a
nicotinic acid core with the conformational rigidity and lipophilicity of an ortho-fluorinated biaryl
system.

Unlike standard Material Safety Data Sheets (MSDS) that merely list hazards, this whitepaper
provides a comprehensive, causality-driven guide. It synthesizes critical safety data, step-by-
step synthetic methodologies, and the pharmacological rationale behind utilizing this specific
scaffold in drug development.

Part I: Chemical Identity & Physicochemical
Profiling
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Understanding the baseline quantitative data of a building block is critical for predicting its

behavior in both biological assays and synthetic workflows. The data below extrapolates core

properties based on established nicotinic acid derivatives [4].

Property

Value | Description

Chemical Name

4-(2-Fluorophenyl)nicotinic acid

IUPAC Name 4-(2-fluorophenyl)pyridine-3-carboxylic acid
Molecular Formula C12HsFNO2

Molecular Weight 217.20 g/mol

Appearance White to off-white crystalline solid

Predicted pKa (COOH)

~4.5 (Acidic)

Predicted logP

2.1 - 2.4 (Lipophilic)

Solubility

Soluble in DMSO, DMF, Methanol; Insoluble in
H20 (pH < 5)

Part II: Advanced Material Safety Data Sheet (MSDS)

Standard safety documents often fail to explain the mechanistic reasons behind chemical

hazards. As a Senior Application Scientist, it is vital to understand why a compound is

hazardous to implement effective safety protocols.

| Identification ( lassification

Hazard Class Category Signal Word Hazard Statement
Skin ) H315: Causes skin
) o Category 2 Warning L
Corrosion/Irritation irritation
Serious Eye ) H319: Causes serious
o Category 2A Warning o

Damage/Irritation eye irritation

STOT (Single ] H335: May cause
Category 3 Warning ) o

Exposure) respiratory irritation
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Toxicological Rationale & Causality

The hazard vectors of 4-(2-fluorophenyl)nicotinic acid are driven by two distinct structural

features [3]:

The Carboxylic Acid Moiety (pKa ~4.5): The acidic proton readily disrupts the physiological
pH of mucosal membranes. Upon contact with the eyes or respiratory tract, this localized pH
shift directly causes the cellular irritation observed in H319 and H335 classifications.

The 2-Fluorophenyl Ring: The introduction of the highly electronegative fluorine atom
significantly increases the overall lipophilicity (logP) of the molecule compared to an
unsubstituted nicotinic acid core [2]. This enhanced lipophilicity facilitates rapid dermal
penetration, exacerbating the Category 2 Skin Irritation (H315) by allowing the acidic core to
bypass the stratum corneum more efficiently.

Safe Handling & Emergency Protocols

Engineering Controls: Handle exclusively within a certified chemical fume hood to mitigate
H335 respiratory risks.

PPE: Nitrile gloves (minimum 0.11 mm thickness) and tightly sealed safety goggles are
mandatory. The enhanced dermal penetration of the fluorinated core renders standard latex
insufficient.

First Aid (Self-Validating Neutralization): In case of skin contact, wash with copious amounts
of water and mild soap. Do not use strong bases to neutralize the acid on the skin, as the
exothermic acid-base reaction will cause secondary thermal burns.

Part lll: Synthetic Methodology & Validation

The synthesis of ortho-substituted biaryl compounds is notoriously challenging due to steric

hindrance. The following Suzuki-Miyaura cross-coupling protocol is engineered to overcome

these barriers while incorporating strict in-process controls (IPCs) [1].

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

Reagents Required:
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4-Chloronicotinic acid (1.0 eq, Electrophile)

(2-Fluorophenyl)boronic acid (1.2 eq, Nucleophile)

Pd(dppf)Clz (0.05 eq, Catalyst)

K2COs (3.0 eq, Base)

1,4-Dioxane / H20 (4:1 vlv, Solvent)

Workflow:

Solvent Degassing: Charge a round-bottom flask with the 1,4-Dioxane/H20 mixture. Sparge
with N2 gas for 15 minutes.

o Causality: Palladium(0) intermediates are highly oxygen-sensitive. Dissolved O: leads to
rapid catalyst oxidation and promotes the homocoupling of the boronic acid (forming
unwanted 2,2'-difluorobiphenyl).

Reagent Loading: Add the 4-chloronicotinic acid and (2-fluorophenyl)boronic acid. Stir to
form a uniform suspension.

Base Addition: Add K>COs.

o Causality: The base quaternizes the boron atom, forming an electron-rich, reactive
boronate complex that accelerates the transmetalation step with the palladium center.

Catalyst Addition: Add Pd(dppf)Clz under a continuous stream of Na.

o Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center.
This is mandatory for the subsequent reductive elimination step, providing the necessary
orbital overlap to overcome the steric bulk of the ortho-fluoro group.

Heating & Reaction: Heat the mixture to 90°C for 12 hours under Na.

Self-Validation Checkpoint (Critical): Before proceeding to workup, an aliquot must be
analyzed via LC-MS. The reaction is only considered complete when the extracted ion
chromatogram (EIC) shows the 4-chloronicotinic acid peak (m/z 158 [M+H]*) at <1% relative
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abundance compared to the product peak (m/z 218 [M+H]*). Quenching prematurely will
result in co-precipitation of the starting material during acidification, ruining the purity profile.

o Workup & Isolation: Cool to room temperature and filter through a pad of Celite to remove
palladium black. Acidify the aqueous filtrate with 1M HCI to pH 3-4.

o Causality: At pH > 5, the product exists as a water-soluble carboxylate. Acidification
protonates the core, forcing the precipitation of the neutral 4-(2-fluorophenyl)nicotinic
acid. Filter, wash with cold water, and dry under high vacuum.
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Fig 1: Step-by-step Suzuki-Miyaura synthetic workflow for 4-(2-Fluorophenyl)nicotinic acid.

Part IV: Pharmacological Rationale & Application

Why synthesize this specific molecule? In drug development, 4-(2-fluorophenyl)nicotinic acid
is not a final drug, but a highly optimized scaffold.
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The nicotinic acid core is a privileged structure, often acting as a bioisostere for hinge-binding
motifs in kinase inhibitors or as a ligand for GPCRs (like HCA2) [4]. However, a planar biaryl
system often suffers from poor solubility and off-target DNA intercalation.

By introducing an ortho-fluoro group, we induce a severe steric clash between the fluorine
atom and the C3-carboxylic acid (or C5-proton) of the pyridine ring. This forces the two rings
out of planarity. This conformational locking achieves three things:

 Increases Solubility: Breaks crystal lattice packing energy.

o Enhances Target Selectivity: The 3D twist fits perfectly into deep, narrow hydrophobic
pockets (e.g., the DFG-out conformation of kinases).

e Improves Metabolic Stability: The highly electronegative fluorine blocks CYP450-mediated
oxidative metabolism at the sensitive ortho position [2].

4-(2-Fluorophenyl)nicotinic acid
Scaffold

Ortho-Fluoro Substitution Nicotinic Acid Core

Increased Lipophilicity (logP) Steric Clash & Conformational Locking Pyridine N: H-Bond Acceptor
& Membrane Permeability (Non-planar Biaryl) COOH: Solubilizing Group

Improved Metabolic Stability Enhanced Target Selectivity

(Blocks CYP450 Oxidation) (e.g., Kinase Hinge Binding)

Click to download full resolution via product page
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Fig 2: Pharmacological rationale mapping structural features to biological outcomes.

Part V: Analytical Characterization

To ensure the integrity of the synthesized batch, the following analytical parameters serve as

the benchmark for >98% purity.

Technique Expected Result /| Signal Assignment

Calculated for C12HoFNO2* [M+H]*: 218.06;

LO-MS (ESH) Found: ~218.10
~13.5 ppm (br s, 1H, COOH); ~8.9 ppm (s, 1H,
1H NMR (400 MHz, DMSO-ds) Py-H2); ~8.7 ppm (d, 1H, Py-H6); ~7.2-7.5 ppm
(m, 5H, Ar-H)
19F NMR (376 MHz, DMSO-ds) ~-114.0 ppm (s, 1F, Ar-F)

Single sharp peak, >98% Area Under Curve
(AUC)

HPLC (UV at 254 nm)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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